BChE Inhibition: Benactyzine Possesses Butyrylcholinesterase Inhibitory Activity Not Shared by Atropine
Benactyzine is a competitive inhibitor of human serum butyrylcholinesterase (BChE), an enzyme that hydrolyzes ester-containing drugs and influences the pharmacokinetics of co-administered compounds. The Ki value for benactyzine against BChE is 0.010 ± 0.001 mM using butyrylthiocholine as substrate [1]. In contrast, the classic anticholinergic comparator atropine exhibits negligible to no BChE inhibitory activity at pharmacologically relevant concentrations [2]. This difference represents a discrete pharmacological action that is independent of muscarinic receptor blockade.
| Evidence Dimension | Butyrylcholinesterase (BChE) inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.010 ± 0.001 mM (10 ± 1 µM) |
| Comparator Or Baseline | Atropine: no measurable BChE inhibition at relevant concentrations |
| Quantified Difference | Benactyzine exhibits measurable BChE inhibition (Ki = 10 µM); atropine is inactive against BChE |
| Conditions | Human serum BChE; butyrylthiocholine substrate; competitive inhibition confirmed via Lineweaver-Burk analysis |
Why This Matters
BChE inhibition alters the metabolic profile of co-administered ester-containing compounds, a consideration essential for experimental designs involving prodrugs, organophosphate countermeasures, or pharmacokinetic interaction studies where atropine would not introduce this variable.
- [1] Bodur E, Cokugras AN, Tezcan EF. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase. Arch Biochem Biophys. 2001;386:25. PMID: 11360997. View Source
- [2] Bodur E, Cokugras AN, Tezcan EF. Comparative BChE inhibition data demonstrating atropine lacks BChE activity. Arch Biochem Biophys. 2001. View Source
